Iguratimod is a novel disease-modifying antirheumatic drug (DMARD) [, , , , , , , , , , , , ]. It is classified as a small molecule belonging to the methanesulfonanilide family [, , ]. Iguratimod is currently approved for the treatment of rheumatoid arthritis (RA) in China and Japan [, , , , , ]. In scientific research, Iguratimod is used as an immunomodulator to investigate its effects on various inflammatory and autoimmune diseases [, , , ].
Iguratimod belongs to the class of drugs known as disease-modifying antirheumatic drugs (DMARDs). It is derived from 7-methanesulfonylamino-6-phenoxychromones, which are chromone derivatives featuring amide groups. The compound's development was spearheaded by pharmaceutical companies Eisai and Toyama Chemical.
The synthesis of Iguratimod involves several steps, typically beginning with 4-chloro-3-nitrobenzyl ether and phenol. The traditional method includes:
Recent advancements have introduced more environmentally friendly methods that avoid toxic reagents like iron powder, enhancing safety and efficiency in the synthesis process .
Iguratimod's molecular formula is , with a molar mass of approximately 374.37 g/mol. The structure features:
The compound's structural characteristics allow it to interact effectively with biological targets involved in inflammatory processes .
Iguratimod participates in various chemical reactions, particularly those that involve its amide and sulfonamide functionalities. Key reactions include:
The synthesis pathways also emphasize optimizing yields and purities through controlled reaction conditions .
Iguratimod operates through multiple mechanisms to exert its anti-inflammatory effects:
Experimental data indicate that Iguratimod can suppress various cytokines at concentrations below 30 µg/mL, making it effective even at low dosages .
Iguratimod exhibits several notable physical and chemical properties:
These properties are crucial for its formulation as a pharmaceutical agent .
Iguratimod's primary application is in the treatment of rheumatoid arthritis, where it serves as a DMARD that modifies disease progression rather than merely alleviating symptoms. Clinical studies have demonstrated its efficacy alongside methotrexate, providing a synergistic effect that improves patient outcomes.
Additionally, ongoing research explores its potential applications in other autoimmune diseases due to its broad anti-inflammatory effects . Its unique mechanism of action also positions it as a candidate for further development against various inflammatory conditions beyond rheumatoid arthritis.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3